molecular formula C10H13F3N4 B2482057 N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine CAS No. 869950-19-6

N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine

Número de catálogo B2482057
Número CAS: 869950-19-6
Peso molecular: 246.237
Clave InChI: JTBKUGFLPCGFJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first synthesized by Pfizer in the early 2000s and has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory conditions.

Mecanismo De Acción

N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine acts as a selective inhibitor of JAK3, a member of the JAK family of tyrosine kinases that is primarily expressed in immune cells. By inhibiting JAK3, N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine blocks the signaling pathways of various cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which are involved in the differentiation, proliferation, and survival of immune cells.
Biochemical and Physiological Effects:
N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine has been shown to reduce the levels of various pro-inflammatory cytokines, such as interferon-gamma, tumor necrosis factor-alpha, and interleukin-6, in animal models of autoimmune diseases and inflammatory conditions. It has also been shown to inhibit the proliferation and activation of T cells and B cells, which play a key role in the pathogenesis of these diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine has several advantages as a tool compound for studying JAK3 signaling pathways and immune and inflammatory responses. It is highly selective for JAK3 and has a long half-life, which allows for sustained inhibition of JAK3 activity. However, it also has some limitations, such as its poor solubility in water and its potential off-target effects on other JAK family members, such as JAK1 and JAK2.

Direcciones Futuras

There are several potential future directions for the development of N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine and other JAK inhibitors as therapeutics for autoimmune diseases and inflammatory conditions. These include the development of more selective and potent JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immune-modulating agents. Additionally, the potential role of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections, is an area of active research.

Métodos De Síntesis

N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine is synthesized through a multi-step process that involves the reaction of 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-amine with ethyl chloroacetate, followed by the reaction with hydrazine hydrate to yield the intermediate N-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)hydrazinecarboxamide. The final product is obtained by reacting this intermediate with 1,2-dibromoethane in the presence of potassium carbonate.

Aplicaciones Científicas De Investigación

N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory conditions, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which play a key role in the signaling pathways of various cytokines and growth factors involved in immune and inflammatory responses.

Propiedades

IUPAC Name

N'-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)8-5-7(6-1-2-6)16-9(17-8)15-4-3-14/h5-6H,1-4,14H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBKUGFLPCGFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)NCCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.